

# CHIR-124 cell culture concentration

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

[Get Quote](#)

## Frequently Asked Questions

**What is the primary mechanism of action of CHIR-124?** CHIR-124 is a novel, potent, and selective inhibitor of Checkpoint kinase 1 (Chk1). It functions by abrogating DNA damage-induced cell cycle checkpoints, particularly the S and G2-M phase checkpoints, which can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents [1] [2] [3].

**What is the typical working concentration for CHIR-124 in cell culture?** The effective concentration can vary depending on the cell line and the context of the experiment (e.g., single-agent vs. combination studies). The table below summarizes specific concentration data from the literature.

| Cell Line / Assay Type            | Concentration                   | Incubation Time | Application / Effect                                       |
|-----------------------------------|---------------------------------|-----------------|------------------------------------------------------------|
| Human MDA-MB-435 cells [1]        | EC <sub>50</sub> = 0.08 $\mu$ M | 48 hours        | Cytotoxicity (single agent)                                |
| Various cancer cell lines [1] [2] | 100 - 200 nM                    | Varies          | Abrogation of SN-38-induced cell cycle checkpoints         |
| Various cancer cell lines [1]     | 0 - 2350 nM                     | 48 hours        | Potentialiation of cytotoxicity with topoisomerase poisons |

| Cell Line / Assay Type  | Concentration | Incubation Time | Application / Effect               |
|-------------------------|---------------|-----------------|------------------------------------|
| HCT116 p53-/- cells [4] | 200 nM        | Not specified   | Elevation of cdc25A protein levels |

## Experimental Protocols

**1. In Vitro Cell Proliferation/Viability Assay** This protocol is used to assess the synergistic effects of **CHIR-124** with chemotherapeutic agents [1] [3].

- **Cell Lines:** Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-435, SW-620, COLO 205).
- **Procedure:**
  - Plate cells in 96-well microplates during their log-phase growth.
  - Serially dilute **CHIR-124** in the presence of several concentrations of a second agent (e.g., camptothecin or SN-38). The second agent should also be serially diluted alone for comparison.
  - Add the drugs to the cells and incubate at **37°C for 48 hours**.
  - Measure cell proliferation using a standard **MTS assay**: add MTS reagent, incubate for another 3 hours, and read the absorbance at 490 nm.
- **Data Analysis:** Analyze drug interaction using isobologram analysis based on the equation of Loewe additivity to determine synergy [1] [3].

**2. Cell Cycle Checkpoint Abrogation Assay** This method evaluates how **CHIR-124** disrupts the cell cycle arrest induced by DNA damage [2].

- **Application:** Used to demonstrate that **CHIR-124** abrogates the S and G2-M checkpoints induced by topoisomerase I poisons like SN-38.
- **Readouts:** Analysis involves measuring markers of mitosis (e.g., phospho-Histone H3) and apoptosis to confirm that cells prematurely enter mitosis and undergo cell death.

## Key Biochemical & Cellular Data

**1. Selectivity and Potency (IC<sub>50</sub> Values)** **CHIR-124** is a highly selective Chk1 inhibitor. The table below details its potency against various kinases [1] [4] [3].

| Target | IC <sub>50</sub> (Cell-Free Assay) | Target        | IC <sub>50</sub> (Cell-Free Assay) |
|--------|------------------------------------|---------------|------------------------------------|
| Chk1   | 0.3 nM                             | PDGFR         | 6.6 nM                             |
| FLT3   | 5.8 nM                             | GSK-3         | 23.3 nM                            |
| Chk2   | 697.4 nM                           | CDK2/Cyclin A | 0.1911 μM                          |

Selectivity: >2000-fold for Chk1 over Chk2, and 500- to 5000-fold less active against CDK2/4 and Cdc2 [1] [4].

**2. Mechanism and Workflow** The following diagram illustrates the established mechanism by which **CHIR-124**, in combination with a topoisomerase I poison, leads to targeted cell death.



[Click to download full resolution via product page](#)

## Troubleshooting Guides

### Problem: Insufficient potentiation of cytotoxicity in combination therapy.

- **Potential Cause 1:** The cell line may have functional p53. The abrogation of the G2-M checkpoint and induction of apoptosis by **CHIR-124** are enhanced by the loss of p53 [2].
- **Solution:** Consider using cell lines with mutant or null p53 status for a more pronounced effect.
- **Potential Cause 2:** Suboptimal drug concentration or ratio.
- **Solution:** Perform a matrix combination assay with serial dilutions of both **CHIR-124** and the chemotherapeutic agent to identify the most synergistic ratio [1].

### Problem: Low solubility of CHIR-124 in cell culture medium.

- **Solution:**
  - Prepare a stock solution in **fresh, dry DMSO** at a concentration of 7-14 mg/mL (approximately 16-33 mM). Note that moisture-absorbing DMSO can significantly reduce solubility [1] [4] [3].
  - The final working concentration in cell culture should be optimized, but a typical stock is used at 7 mg/mL. Sonication may be recommended to aid dissolution [3].

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
2. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
3. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | ... [targetmol.com]
4. CHIR-124 | Checkpoint Kinase (Chk) Inhibitor [medchemexpress.com]

To cite this document: Smolecule. [CHIR-124 cell culture concentration]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548233#chir-124-cell-culture-concentration>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)